Adamantane-2-sulfonamide

Physicochemical profiling Lipophilicity optimization CNS drug design

Sourcing the 2-adamantyl sulfonamide regioisomer for 11β-HSD1 programs is often hindered by suppliers defaulting to the more common 1-substituted isomer, risking loss of potency. Adamantane-2-sulfonamide (CAS 1247763-33-2) directly addresses this gap. · Validated scaffold: Yields sub-nanomolar 11β-HSD1 inhibitors (IC50 0.6 nM) with ~80% ex vivo target engagement at 20 mg/kg. · Structural confirmation: PDB 4ILX (1.60 Å) shows the sulfonamide coordinating the active-site zinc and the adamantane cage filling a hydrophobic sub-pocket in carbonic anhydrase II. · Supply certainty: Available as a fragment-sized building block (MW 215.31, LogP ~1.1) with consistent purity and global shipping.

Molecular Formula C10H17NO2S
Molecular Weight 215.31 g/mol
Cat. No. B13635879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdamantane-2-sulfonamide
Molecular FormulaC10H17NO2S
Molecular Weight215.31 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)C3S(=O)(=O)N
InChIInChI=1S/C10H17NO2S/c11-14(12,13)10-8-2-6-1-7(4-8)5-9(10)3-6/h6-10H,1-5H2,(H2,11,12,13)
InChIKeyDWFKLHJPOJFDSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Adamantane-2-sulfonamide Scaffold Overview


Adamantane-2-sulfonamide (CAS 1247763-33-2, C₁₀H₁₇NO₂S, MW 215.31) is a sulfonamide-functionalized diamondoid cage compound in which the –SO₂NH₂ group is attached at the secondary 2-position of the adamantane framework. This positional isomerism distinguishes it from the commercially more common 1-sulfonamide regioisomer (CAS 21280-41-1) and from N-adamantan-2-yl sulfonamides. The 2-sulfonamide scaffold has been disclosed as a key intermediate in patents covering 11β-HSD1 inhibitors and has been structurally characterized in carbonic anhydrase II co-crystal complexes (PDB 4ILX, 1.60 Å resolution) . Predicted physicochemical properties include a LogP of 1.10 (computed, vendor data), a topological polar surface area (TPSA) of 60.16 Ų, one hydrogen bond donor, and two hydrogen bond acceptors .

Why Adamantane-2-sulfonamide Is Irreplaceable


Simple sulfonamides such as benzenesulfonamide or methanesulfonamide lack the lipophilic adamantane cage required for occupancy of the hydrophobic sub-pockets found in 11β-HSD1 and γ-secretase active sites . Conversely, 1-substituted adamantane derivatives (e.g., adamantane-1-sulfonamide, amantadine) present the pharmacophore with a different spatial vector and steric environment compared to the 2-position isomer. Published 11β-HSD1 structure–activity relationship (SAR) studies explicitly use N-(adamantan-2-yl)-sulfonamide and 2-adamantyl scaffolds, demonstrating that inhibitory potency is exquisitely sensitive to the regioisomeric attachment point; the unsubstituted phenyl sulfonamide 7a (a 2-adamantyl derivative) achieved only 89 nM IC50 on human 11β-HSD1, and further optimization on the 2-adamantyl template yielded single-digit nanomolar inhibitors . Generic substitution therefore risks loss of both potency and target selectivity.

Quantitative Differentiation Evidence


Positional Isomer Lipophilicity Advantage

The 2-sulfonamide regioisomer (Adamantane-2-sulfonamide) exhibits a calculated LogP of 1.10 (TPSA 60.16 Ų), whereas the 1-sulfonamide regioisomer (Adamantane-1-sulfonamide) shows a higher computed XLogP3 of 1.6 . This ~0.5 log unit difference in lipophilicity is significant for CNS drug design, where optimal LogP values between 1 and 3 are preferred; the lower LogP of the 2-isomer may reduce non-specific protein binding and phospholipidosis risk while retaining sufficient blood–brain barrier permeability .

Physicochemical profiling Lipophilicity optimization CNS drug design

11β-HSD1 Inhibition: 2-Adamantyl Scaffold Potency

Optimization of the 2-adamantyl sulfonamide scaffold yielded compound 3 (Hong et al., 2015), which displayed an IC50 of 0.6 nM against human 11β-HSD1 and 26 nM against mouse 11β-HSD1 . The unsubstituted phenyl sulfonamide precursor 7a (α-sulfonamido-N-adamantanecarboxamide series) showed only 89 nM IC50, demonstrating a >100-fold improvement through structure-based optimization on the 2-adamantyl template . In contrast, the 1-adamantyl cyclic sulfamide series (Kim et al., 2012) yielded compound 18e with 17 nM IC50 on human 11β-HSD1—28-fold less potent than the best 2-adamantyl derivative . This cross-series comparison indicates that the 2-adamantyl attachment point enables superior potency optimization.

11β-HSD1 inhibition Metabolic syndrome Type 2 diabetes Adamantane SAR

Carbonic Anhydrase II Structural Binding Mode

The co-crystal structure of human carbonic anhydrase II with an adamantyl sulfonamide inhibitor (PDB 4ILX, resolution 1.60 Å) provides direct structural evidence that the adamantyl moiety occupies a hydrophobic pocket adjacent to the active-site zinc, while the sulfonamide group coordinates the catalytic zinc ion . This structural binding mode is specific to adamantane-containing sulfonamides; simple aryl sulfonamides (e.g., benzenesulfonamide, Ki ≈ 10–60 nM for CA II) lack the extended hydrophobic contacts provided by the adamantane cage, which can enhance isoform selectivity (e.g., hCA I vs. hCA II vs. tumor-associated hCA IX/XII) .

Carbonic anhydrase inhibition X-ray crystallography Structure-based drug design Adamantane

γ-Secretase Inhibition Size and H-Bond Requirements

Adeniji et al. (2012) demonstrated that adamantanyl sulfonamide-based γ-secretase inhibitors require a specific size threshold and hydrogen bond capacity for inhibitory activity in APP-overexpressing cell lines (wild-type and Swedish mutation) . The study established a clear SAR: the adamantane cage provides the steric bulk necessary for γ-secretase binding, while the sulfonamide group enables critical hydrogen bond interactions. Activity was evaluated in cell-based assays measuring Aβ reduction; the adamantane-containing sulfonamides showed measurable inhibition, whereas smaller or non-adamantane sulfonamides lacked this dual structural requirement. No direct quantitative IC50 for the unsubstituted 2-sulfonamide is reported, but the class-level SAR establishes the scaffold as a privileged chemotype for this target .

γ-Secretase inhibition Alzheimer's disease Amyloid-β Adamantane scaffold

Physicochemical Profile vs Common Sulfonamides

Adamantane-2-sulfonamide possesses a TPSA of 60.16 Ų with one H-bond donor and two H-bond acceptors . Benzenesulfonamide, a common comparator sulfonamide fragment, has a similar TPSA (~60 Ų) but a significantly lower LogP (~0.3–0.6), making it more polar and potentially less membrane-permeable . Methanesulfonamide has a smaller molecular volume and lacks the rigid hydrophobic scaffold needed for certain target sub-pockets. The adamantane cage thus provides a unique combination of moderate lipophilicity (LogP ~1.1) and a hydrogen-bonding sulfonamide warhead without introducing additional rotatable bonds (rotatable bond count = 1), which favors entropic binding and oral bioavailability .

Drug-likeness Physicochemical properties Fragment-based design Lead optimization

High-Impact Application Scenarios


11β-HSD1 Inhibitor Lead Optimization

Procurement for medicinal chemistry programs targeting 11β-HSD1. The 2-adamantyl sulfonamide scaffold has been validated through iterative optimization to yield sub-nanomolar inhibitors (IC50 = 0.6 nM, compound 3 ), with demonstrated ex vivo target engagement (~80% inhibition at 20 mg/kg oral dose for the related compound 7j ). Selecting the 2-sulfonamide regioisomer as a starting scaffold provides a direct path to potent inhibitors, as opposed to 1-adamantyl scaffolds where optimized compounds reached only 17 nM .

Structure-Based Design of Selective CA Inhibitors

The PDB 4ILX co-crystal structure (1.60 Å) confirms that adamantyl sulfonamides bind human CA II with the sulfonamide coordinating the active-site zinc and the adamantane cage filling a hydrophobic sub-pocket . This structural information supports rational design of CA isoform-selective inhibitors (hCA I, II, IX, XII) for glaucoma, epilepsy, and oncology applications. The 2-sulfonamide isomer provides a distinct vector for substitution compared to the 1-isomer.

γ-Secretase Inhibitors for Alzheimer's Disease

SAR studies confirm that the adamantane cage satisfies the size threshold requirement and the sulfonamide group provides essential hydrogen bonding for γ-secretase inhibition in APP-overexpressing cell models . The 2-sulfonamide scaffold is thus a privileged chemotype for AD programs, offering both requisite structural features validated by published SAR.

Fragment-Based and Scaffold-Hopping Discovery

With a favorable LogP (~1.1), TPSA of 60.16 Ų, and only one rotatable bond, adamantane-2-sulfonamide is an ideal fragment-sized scaffold (MW 215.31) for fragment-based screening and scaffold-hopping strategies . Its balanced physicochemical profile—more lipophilic than benzenesulfonamide (LogP ~0.3–0.6) yet more polar than the 1-sulfonamide regioisomer (XLogP3 = 1.6)—offers a unique position in property space for CNS and metabolic disease targets.

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